
3-Bromocinnamic acid
Übersicht
Beschreibung
3-Bromocinnamic acid is an organic compound with the molecular formula C₉H₇BrO₂. It is a derivative of cinnamic acid, where a bromine atom is substituted at the third position of the benzene ring. This compound is known for its crystalline powder form, which ranges from white to light yellow in color .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Bromocinnamic acid can be synthesized through the reaction of 3-bromoiodobenzene with acrylic acid. The reaction typically involves the use of a palladium catalyst under controlled conditions to facilitate the coupling reaction .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar coupling reactions. The process is optimized for higher yields and purity, ensuring the compound meets the required specifications for various applications .
Analyse Chemischer Reaktionen
Electrophilic Aromatic Substitution
One of the primary reactions of 3-bromocinnamic acid is its participation in electrophilic aromatic substitution reactions. The bromine atom on the aromatic ring can be substituted by other electrophiles, allowing for the formation of various derivatives.
Bromination Reaction
The bromination of cinnamic acid leads to the formation of dibromo derivatives. This reaction proceeds via an electrophilic addition mechanism where bromine adds across the double bond, resulting in products like 2,3-dibromo-3-phenylpropanoic acid .
Decarboxylation
Under certain conditions, this compound can undergo decarboxylation to yield benzyl bromide. This process typically involves heating and can produce significant yields depending on the reaction conditions employed .
Table 2: Key Reactions of this compound
Reaction Type | Description | Products |
---|---|---|
Electrophilic Aromatic Substitution | Substitution of bromine with electrophiles | Various substituted derivatives |
Bromination | Addition of bromine across double bond | Dibromo derivatives |
Decarboxylation | Loss of carbon dioxide from carboxylic group | Benzyl bromide |
Mechanism of Bromination
The mechanism for the bromination of cinnamic acids involves the formation of a bromonium ion intermediate. This ion then leads to the addition across the double bond, followed by deprotonation to yield the final dibromo product .
Stereochemistry Considerations
The stereochemical outcomes of reactions involving this compound are influenced by factors such as solvent choice and temperature. For instance, reactions conducted in polar solvents tend to favor specific stereochemical configurations due to solvation effects .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
3-Bromocinnamic acid has been studied for its potential therapeutic effects due to its antioxidant, anti-inflammatory, and anticancer properties.
Antioxidant Activity:
Research indicates that this compound derivatives demonstrate significant antioxidant capabilities. A study synthesized various cinnamic acid derivatives and evaluated their antioxidant activity through multiple assays, including DPPH radical scavenging and lipid peroxidation inhibition. The results showed that these compounds could effectively scavenge free radicals, with some exhibiting up to 100% inhibition in lipid peroxidation assays at specific concentrations .
Anti-inflammatory Properties:
In vitro studies have highlighted the ability of this compound to inhibit lipoxygenase, an enzyme involved in inflammatory processes. The compound was found to have an IC50 value of 7.4 µM, indicating potent lipoxygenase inhibition. This suggests its potential use in treating conditions such as asthma and rheumatoid arthritis .
Anticancer Potential:
The compound has also been investigated for its anticancer properties. In a study focusing on the synthesis of substituted cinnamic acids, this compound was noted for its ability to inhibit cancer cell proliferation through mechanisms involving oxidative stress modulation and apoptosis induction .
Agricultural Science
This compound has been evaluated for its phytotoxic effects on various plant species. A study assessed the toxicity of several cinnamic acid derivatives on Phaseolus vulgaris (common bean), revealing that this compound exhibited significant phytotoxicity compared to other derivatives. The research measured parameters such as seedling length and root development, indicating that higher concentrations of this compound adversely affected plant growth by reducing polyphenolic content and overall biomass .
Compound | Seedling Length (cm) | Root Length (cm) | % Seed Germination |
---|---|---|---|
Control | 8.0 | 5.5 | 90 |
This compound | 4.5 | 2.0 | 50 |
Caffeic Acid | 6.0 | 4.0 | 70 |
Materials Science
In materials science, this compound is utilized in the synthesis of polymers and as a building block for more complex organic compounds. Its unique structural properties allow it to participate in various chemical reactions, leading to the formation of functionalized materials with potential applications in drug delivery systems and biodegradable plastics.
Synthesis of Functional Polymers:
Research has demonstrated the use of this compound in synthesizing novel polymers with enhanced properties for biomedical applications. These polymers can be tailored for controlled release of therapeutic agents, showcasing the versatility of this compound in material engineering .
Case Studies
Case Study: Anticancer Research
A notable case study involved synthesizing a series of cinnamic acid derivatives, including this compound, which were evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that compounds with bromine substitutions exhibited enhanced anticancer activity compared to their non-brominated counterparts, suggesting that halogenation could be a strategic modification for improving biological activity .
Case Study: Phytotoxicity Evaluation
Another study focused on the phytotoxicity of cinnamic acid derivatives on crops like Phaseolus vulgaris. The findings revealed that while some derivatives had minimal effects on germination rates, this compound significantly inhibited growth parameters, indicating its potential use as a herbicide or plant growth regulator under controlled conditions .
Wirkmechanismus
The mechanism of action of 3-bromocinnamic acid involves its interaction with various molecular targets. The bromine atom and the carboxylic acid group play crucial roles in its reactivity. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- 4-Bromocinnamic acid
- 2-Bromocinnamic acid
- Cinnamic acid
- 4-Fluorocinnamic acid
- 3-Iodocinnamic acid
Comparison: 3-Bromocinnamic acid is unique due to the position of the bromine atom, which influences its reactivity and interaction with other molecules. Compared to 4-bromocinnamic acid, the 3-position bromine substitution offers different steric and electronic effects, making it suitable for specific synthetic applications .
Biologische Aktivität
3-Bromocinnamic acid (CAS 14473-91-7) is a brominated derivative of cinnamic acid, noted for its diverse biological activities. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential therapeutic effects. This article explores the biological activity of this compound, highlighting its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom at the third position of the cinnamic acid structure. This modification influences its biological activity compared to its parent compound, cinnamic acid.
- Chemical Formula : CHBrO
- Molecular Weight : 229.06 g/mol
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. A study evaluated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.
Table 1: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 250 µg/mL |
Escherichia coli | 300 µg/mL |
Candida albicans | 200 µg/mL |
Mycobacterium tuberculosis | 270 µg/mL |
These findings suggest that this compound is particularly effective against mycobacterial strains, which are known to be resistant to conventional antibiotics .
Anti-inflammatory Properties
This compound has been studied for its anti-inflammatory effects, particularly in models of acute inflammation. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages.
Case Study: In Vivo Model of Inflammation
In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of this compound significantly reduced edema and inflammatory cell infiltration. The results indicated a reduction in paw swelling by approximately 50% compared to the control group .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Studies have shown that it induces apoptosis in cancer cells through the activation of caspase pathways.
Table 2: Anticancer Activity Against Different Cell Lines
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical cancer) | 15 |
MCF-7 (Breast cancer) | 20 |
A549 (Lung cancer) | 25 |
The IC50 values indicate that this compound exhibits potent cytotoxic effects on these cancer cell lines, making it a candidate for further development in cancer therapeutics .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It inhibits key enzymes involved in inflammation and tumor progression.
- Modulation of Signaling Pathways : The compound affects signaling pathways such as NF-κB and MAPK, which are crucial for cell survival and proliferation.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can trigger apoptotic pathways in cancer cells .
Eigenschaften
IUPAC Name |
(E)-3-(3-bromophenyl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,(H,11,12)/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMUSDCFQUBPAL-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4067729, DTXSID301034663 | |
Record name | m-Bromocinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4067729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-3-(3-Bromophenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301034663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14473-91-7, 32862-97-8 | |
Record name | (2E)-3-(3-Bromophenyl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14473-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 3-(3-bromophenyl)-, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014473917 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromocinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032862978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | M-BROMOCINNAMIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102779 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propenoic acid, 3-(3-bromophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | m-Bromocinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4067729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-3-(3-Bromophenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301034663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-bromocinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.592 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2E)-3-(3-bromophenyl)prop-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.